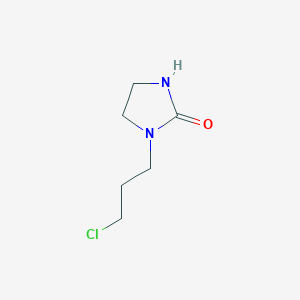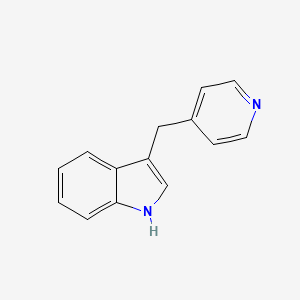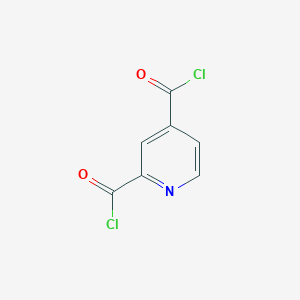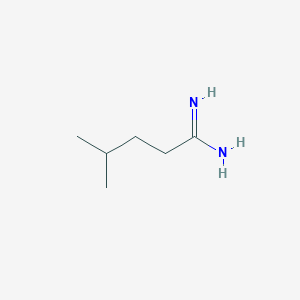
1-(3-Chloropropyl)imidazolidin-2-one
Overview
Description
1-(3-Chloropropyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C6H11ClN2O and its molecular weight is 162.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Modifications
Imidazolidin-2-ones serve as key intermediates in the synthesis of bioactive molecules and materials. Their structural modifications have led to the discovery of compounds with enhanced biological activities or specific functionalities. For instance, the stereoselective formation of imidazolidin-4-ones, derived from interactions with benzaldehydes, highlights the role of intramolecular hydrogen bonds in determining the outcome of synthetic pathways (Ferraz et al., 2007). Similarly, the development of novel synthetic routes to imidazolidin-2-ones, employing palladium-catalyzed carboamination of N-allylureas, demonstrates advancements in efficient and selective synthesis techniques (Fritz et al., 2006).
Corrosion Inhibition
Imidazoline and its derivatives, closely related to imidazolidin-2-ones, have been investigated for their corrosion inhibition properties. An electrochemical study revealed that certain imidazoline compounds effectively prevent carbon steel corrosion in acidic media, underscoring the potential of imidazolidin-2-one derivatives in materials protection (Cruz et al., 2004).
Biological Activities
Imidazolidin-2-one scaffolds are integral to the design of compounds with significant biological activities. They are utilized in generating molecules with potential therapeutic applications, such as the exploration of hydantoins (imidazolidine derivatives) for their antinociceptive properties in mice, indicative of their analgesic potential (Queiroz et al., 2015). This exemplifies the broader applicability of imidazolidin-2-one derivatives in medicinal chemistry.
Mechanism of Action
Target of Action
1-(3-Chloropropyl)imidazolidin-2-one is a structural motif found in various pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses . .
Mode of Action
Imidazolidin-2-ones, in general, are known to interact with various biological targets due to their structural versatility .
Biochemical Pathways
Imidazolidin-2-ones are synthesized through several biochemical pathways. One common approach involves the direct incorporation of the carbonyl group into 1,2-diamines . Other methods include the diamination of olefins, the intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion
Result of Action
Imidazolidin-2-ones and their analogues are known to be important synthetic intermediates that can be transformed into a broad variety of complex structures .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the formation of imidazolidin-2-ones from 1,2-diamines and CO2 was efficiently achieved using tetramethylphenylguanidine (PhTMG) as the basic promoter in the presence of diphenylphosphoryl azide (DPPA) as the dehydrative activator, in either MeCN or CH2Cl2 as the solvent at −40 °C to room temperature .
Properties
IUPAC Name |
1-(3-chloropropyl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClN2O/c7-2-1-4-9-5-3-8-6(9)10/h1-5H2,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMFETHQFUOIQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70566865 | |
| Record name | 1-(3-Chloropropyl)imidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70566865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53710-77-3 | |
| Record name | 1-(3-Chloropropyl)imidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70566865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B1610937.png)






![Decahydropyrido[1,2-a][1,4]diazepine](/img/structure/B1610949.png)


